molecular formula C9H10O3 B3121025 3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID CAS No. 277331-16-5

3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID

Cat. No.: B3121025
CAS No.: 277331-16-5
M. Wt: 166.17 g/mol
InChI Key: LIAWSNQYQXQMBS-UHFFFAOYSA-N
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Description

3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with formaldehyde, followed by oxidation. The reaction typically proceeds as follows:

    Friedel-Crafts Alkylation: Toluene reacts with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 3-(hydroxymethyl)toluene.

    Oxidation: The hydroxymethyl group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation processes using supported metal catalysts can be employed to achieve the desired transformation with high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-methylbenzoic acid.

    Reduction: 3-(Hydroxymethyl)-2-methylbenzyl alcohol or 3-(Hydroxymethyl)-2-methylbenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)benzoic acid: Lacks the methyl group, which can affect its reactivity and properties.

    2-Methylbenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical behavior.

    4-(Hydroxymethyl)-2-methylbenzoic acid: Positional isomer with different reactivity due to the location of the substituents.

Uniqueness

3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(hydroxymethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWSNQYQXQMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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